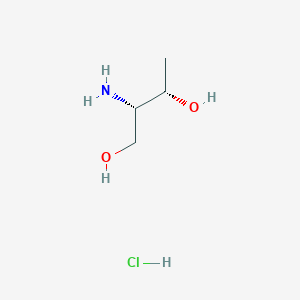
D-Threoninol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Threoninol hydrochloride: is a derivative of threonine, an amino acid. It is a small organic molecule with the chemical formula C4H11NO2·HCl. This compound is often used in the synthesis of artificial nucleic acids and has applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Threoninol hydrochloride can be synthesized from D-threonine through a series of chemical reactions. The primary synthetic route involves the reduction of D-threonine to D-threoninol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of D-Threoninol hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes the reduction of D-threonine using reducing agents like sodium borohydride, followed by purification and crystallization to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: D-Threoninol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-threonine.
Reduction: It can be reduced from D-threonine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: D-threonine.
Reduction: D-threoninol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: D-Threoninol hydrochloride is used in the synthesis of artificial nucleic acids, which are crucial for studying genetic functions and developing gene therapies .
Biology: In biological research, it is used to create modified DNA and RNA molecules that can be used to study gene expression and regulation .
Industry: In the industrial sector, it is used in the production of various biochemical products and as a building block for more complex molecules .
Mecanismo De Acción
D-Threoninol hydrochloride exerts its effects by incorporating into nucleic acids, thereby modifying their structure and function. It can form stable complexes with DNA and RNA, affecting their stability and interactions with other molecules. This modification can regulate gene expression and other biological processes .
Comparación Con Compuestos Similares
L-Threoninol: Similar in structure but differs in the configuration of the amino group.
Serinol: Another amino alcohol with similar properties but different applications.
3-Cyanovinylcarbazole: Used in similar applications but has different chemical properties.
Uniqueness: D-Threoninol hydrochloride is unique due to its specific configuration and ability to form stable complexes with nucleic acids. This makes it particularly useful in genetic research and therapeutic applications .
Propiedades
IUPAC Name |
(2S,3S)-2-aminobutane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMZWDMWHINGKS-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














